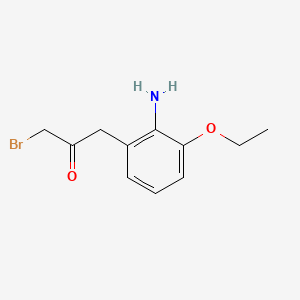

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Beschreibung

BenchChem offers high-quality 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H14BrNO2 |

|---|---|

Molekulargewicht |

272.14 g/mol |

IUPAC-Name |

1-(2-amino-3-ethoxyphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C11H14BrNO2/c1-2-15-10-5-3-4-8(11(10)13)6-9(14)7-12/h3-5H,2,6-7,13H2,1H3 |

InChI-Schlüssel |

ZGHNCXLZQQTUMB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=CC(=C1N)CC(=O)CBr |

Herkunft des Produkts |

United States |

In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Executive Summary

In modern drug discovery and organic synthesis, bifunctional intermediates serve as the architectural foundation for complex molecular scaffolds. 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a highly privileged, chemoselective building block. Structurally, it juxtaposes an electron-rich ortho-ethoxyaniline moiety with a highly electrophilic α -bromoketone side chain[1]. This orthogonal reactivity profile allows it to act simultaneously as an internal nucleophile and a potent electrophile, making it an ideal precursor for the divergent synthesis of pharmacologically relevant nitrogen-containing heterocycles, including thiazoles, indoles, and quinolinones.

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic pathways, and self-validating synthetic protocols designed for bench scientists and process chemists.

Physicochemical & Structural Properties

Understanding the physical properties of this intermediate is critical for safe handling and reaction optimization. The α -bromoketone moiety is a known alkylating agent that readily reacts with sulfhydryl (-SH) groups on sensory receptors (such as TRPA1), rendering the compound a potent lachrymator[2]. Furthermore, the electron-donating ethoxy group increases the susceptibility of the aniline moiety to atmospheric oxidation.

Table 1: Quantitative Data and Physicochemical Profiling

| Property | Value | Causality / Technical Significance |

| Molecular Formula | C₁₁H₁₄BrNO₂ | Represents the bifunctional nature required for complex cyclizations. |

| Molecular Weight | 272.14 g/mol | Optimal low-molecular-weight building block for fragment-based drug design. |

| Physical State | Viscous oil / Solid | Typical for high-molecular-weight α -bromoketones; requires controlled crystallization. |

| LogP (Predicted) | ~2.1 | Favorable lipophilicity, ensuring solubility in standard organic solvents (EtOH, DMF, THF). |

| Reactivity Profile | Lachrymator, Alkylating Agent | Demands strict handling in a fume hood under an inert argon/nitrogen atmosphere[2]. |

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one stems from its ability to undergo both intermolecular condensation and intramolecular cyclization.

Intermolecular Heterocycle Formation (Hantzsch Thiazole Synthesis)

The α -bromoketone carbon is exceptionally electrophilic. The adjacent carbonyl group lowers the energy of the σ∗ orbital of the C–Br bond, dramatically accelerating SN2 attack by exogenous nucleophiles. When reacted with thiourea, the molecule undergoes the classical Hantzsch thiazole synthesis. The mechanism proceeds via initial S-alkylation, followed by intramolecular cyclization of the amine onto the carbonyl, and subsequent dehydration to yield a 2-aminothiazole derivative[3].

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis via S-alkylation.

Intramolecular Cyclization (Divergent Ring Formation)

Because the molecule possesses an internal nucleophile (the primary amine), it is highly susceptible to intramolecular cyclization. By tuning the catalytic conditions, chemists can steer the reaction toward different heterocyclic scaffolds:

-

Kinetic Control (Base-Catalyzed): Mild bases (e.g., K₂CO₃) favor direct N-alkylation. The amine attacks the α -carbon, displacing the bromide to form an 8-ethoxy-1,4-dihydroquinolin-3-one scaffold.

-

Thermodynamic Control (Acid-Catalyzed): Acidic conditions (e.g., NH₄PF₆ or PTSA) activate the carbonyl, favoring imine condensation. Subsequent cyclization and aromatization yield a 2-(bromomethyl)-7-ethoxy-1H-indole, analogous to the Bischler indole synthesis[4].

Caption: Divergent intramolecular cyclization yielding quinolinone or indole scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate fundamental causality with In-Process Controls (IPC) to create self-validating workflows.

Protocol 1: Intermolecular Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(2-amino-3-ethoxyphenyl)-2-aminothiazole. Causality: Ethanol is selected as the solvent because it solubilizes both the hydrophobic bromoketone and the hydrophilic thiourea while facilitating the thermodynamic dehydration step at reflux temperatures.

-

Preparation: Dissolve 1.0 equivalent of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one in anhydrous ethanol to achieve a 0.2 M concentration.

-

Reagent Addition: Add 1.2 equivalents of thiourea. Causality: The slight stoichiometric excess ensures the complete consumption of the highly reactive, lachrymatory α -bromoketone.

-

Reaction Execution: Heat the mixture to reflux (78°C) for 3 hours under an argon atmosphere.

-

Self-Validation (IPC): Withdraw a 10 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the starting material mass ( m/z 272) is entirely replaced by the product mass ( m/z 235).

-

Workup: Cool the mixture to room temperature. Slowly pour into ice-cold saturated aqueous NaHCO₃. Causality: Neutralizing the generated HBr forces the precipitation of the free-base thiazole. Filter, wash with cold distilled water, and dry under high vacuum.

Protocol 2: Acid-Catalyzed Cyclization to 2-(Bromomethyl)-7-ethoxy-1H-indole

Objective: Thermodynamic cyclization via the Bischler-type pathway. Causality: Acid catalysis drives the equilibrium toward imine formation (attacking the ketone) rather than direct N-alkylation (attacking the bromide), ensuring chemoselectivity for the indole scaffold[4].

-

Preparation: Dissolve the bromoketone intermediate in anhydrous toluene (0.1 M).

-

Catalyst Addition: Add 10 mol% of p-Toluenesulfonic acid (PTSA) or NH₄PF₆.

-

Reaction Execution: Heat to 110°C using a Dean-Stark apparatus. Causality: The azeotropic removal of water irreversibly drives the dehydration and aromatization steps forward.

-

Self-Validation (IPC): Perform TLC (Hexane:EtOAc 3:1). The protocol is self-validating when the UV-active starting material spot disappears, replaced by a lower-Rf, highly fluorescent spot characteristic of the extended indole conjugated system.

-

Workup: Concentrate the solvent in vacuo, neutralize with a weak base, and purify the residue via silica gel flash chromatography.

Sources

Technical Whitepaper: Analytical Profiling and Synthetic Utility of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Introduction and Structural Significance

In modern drug discovery and heterocyclic synthesis, bifunctional building blocks are critical for assembling complex molecular architectures. 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a highly reactive, polyfunctional intermediate. Structurally, it features an electron-rich ortho-ethoxy aniline core coupled with an electrophilic α -bromoketone moiety. This specific arrangement makes it an ideal precursor for intramolecular cyclizations, particularly in the synthesis of substituted indoles and quinolines.

Because this compound shares the molecular formula C₁₁H₁₄BrNO₂ with several other isomers (such as 4-bromo-N-(2-ethoxyethyl)benzamide[1]), rigorous analytical profiling—specifically distinguishing between its exact mass and average molecular weight—is required to verify its identity and structural integrity during synthesis[2].

Physicochemical Properties: Molecular Weight vs. Exact Mass

A common pitfall in the analytical characterization of halogenated compounds is conflating molecular weight with exact mass.

-

Molecular Weight (272.14 g/mol ): This value is derived from the abundance-weighted average of all naturally occurring isotopes[1]. Because bromine exists in nature as a nearly 1:1 mixture of 79Br (50.69%) and 81Br (49.31%), the average atomic weight of bromine is ~79.90 Da, heavily influencing the bulk molecular weight.

-

Exact Mass (271.02079 Da): In High-Resolution Mass Spectrometry (HRMS), we measure the monoisotopic mass, which is calculated using only the most abundant isotope of each element ( 12C , 1H , 79Br , 14N , 16O )[2].

Quantitative Data Summaries

Table 1: Fundamental Chemical Properties

| Property | Value | Analytical Relevance |

| Molecular Formula | C₁₁H₁₄BrNO₂ | Defines elemental composition[1]. |

| Molecular Weight | 272.14 g/mol | Used for stoichiometric calculations in bulk synthesis[3]. |

| Monoisotopic Exact Mass | 271.02079 Da | Target value for HRMS structural confirmation[2]. |

| LogP (Estimated) | ~2.5 - 3.0 | Indicates moderate lipophilicity, guiding LC solvent selection. |

Table 2: HRMS Isotopic Signature (Positive Ion Mode, [M+H]⁺)

| Isotope | Theoretical m/z | Relative Abundance | Diagnostic Value |

| M ( 79Br ) | 272.02807 | 100% | Confirms monoisotopic mass. |

| M+2 ( 81Br ) | 274.02602 | ~97% | The ~1:1 doublet confirms the presence of exactly one Bromine atom. |

Analytical Protocol: HRMS Exact Mass Determination

To ensure absolute trustworthiness in structural verification, the following LC-MS/HRMS protocol utilizes a self-validating lock-mass system. This ensures that the mass axis is continuously calibrated, compensating for instrumental drift and guaranteeing a mass accuracy of < 2 ppm.

Step-by-Step Methodology

-

Sample Preparation (Dilution & Acidification):

-

Action: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, driving the basic ortho-amino group to form the [M+H]⁺ ion. The high dilution prevents space-charge effects and detector saturation in the Orbitrap/TOF analyzer, which would otherwise skew mass accuracy.

-

-

UHPLC Chromatographic Separation:

-

Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Causality: Chromatographic retention separates the target molecule from potential synthetic impurities (e.g., debrominated degradation products), ensuring the mass spectrometer isolates the pure analyte pulse.

-

-

Electrospray Ionization (ESI+):

-

Action: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350°C.

-

Causality: The thermal energy and voltage efficiently desolvate the droplets, transferring the protonated [M+H]⁺ ions into the gas phase without inducing thermal degradation of the labile α -bromoketone.

-

-

HRMS Detection & Lock Mass Calibration (Self-Validating Step):

-

Action: Acquire full-scan MS data (m/z 100–1000) at a resolution of >70,000. Simultaneously infuse a lock mass calibrant (e.g., Leucine Enkephalin, theoretical[M+H]⁺ = 556.2766).

-

Causality: The instrument software continuously adjusts the mass calibration based on the known lock mass. This internal validation is strictly required to confidently report the exact mass of 271.02079 Da and rule out isobaric interferences.

-

Workflow for HRMS exact mass determination and isotopic profiling.

Synthetic Utility: Bifunctional Cyclization Pathways

The true value of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one lies in its synthetic versatility. The molecule contains both a nucleophile (the primary aniline) and a highly reactive electrophile (the α -bromoketone)[4].

When subjected to mild basic conditions or thermal activation, the compound undergoes a rapid intramolecular cyclization. The primary amine attacks the α -carbon, displacing the bromide ion via an Sₙ2 mechanism. Subsequent condensation with the ketone carbonyl (often accompanied by dehydration) yields a functionalized indole or quinoline scaffold. This mechanism is heavily utilized in the synthesis of antiviral and macrocyclic peptide precursors[4].

Proposed intramolecular cyclization pathway of the bifunctional precursor.

References

-

PubChemLite / Uni.lu: C₁₁H₁₄BrNO₂ - Explore (Verification of Monoisotopic Exact Mass). URL: [Link]

- Google Patents (US7642235B2)

Sources

An In-depth Technical Guide on the Safe Handling and Application of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Introduction: A Structural Perspective on a Versatile Synthetic Intermediate

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a bespoke chemical entity of significant interest to the drug discovery and organic synthesis communities.[1] Its molecular architecture, characterized by a primary aromatic amine, an ethoxy group, and a reactive α-bromoketone moiety, positions it as a valuable precursor for the construction of complex heterocyclic systems and other pharmacologically relevant scaffolds.[1] The presence of these distinct functional groups, however, necessitates a nuanced and rigorous approach to its handling, storage, and disposal to mitigate the inherent chemical and toxicological risks.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |

| Molecular Weight | 272.14 g/mol | [1] |

| Appearance | Typically a solid at room temperature | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [1] |

Anticipated Hazard Profile: A Dichotomy of Functionality

The primary hazards associated with 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one stem from the combined toxicological profiles of aromatic amines and α-bromoketones.

The Aromatic Amine Moiety: Systemic and Chronic Risks

Aromatic amines are a class of compounds recognized for their potential to cause significant harm to human health.[2] They are readily absorbed through the skin, as well as via the gastrointestinal and respiratory tracts.[2][3]

-

Carcinogenicity and Mutagenicity: Many aromatic amines are known or suspected carcinogens, with the urinary bladder being a common target organ.[3][4] The metabolic activation of the amino group, particularly through N-oxidation, can lead to the formation of reactive species that can interact with DNA.[5]

-

Methemoglobinemia: A significant acute toxic effect of many aromatic amines is the oxidation of iron in hemoglobin, leading to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3]

-

Organ Toxicity: In addition to the bladder, other organs such as the kidneys, liver, and ureter can be affected by exposure to aromatic amines.[3]

The α-Bromoketone Moiety: Acute and Localized Hazards

The α-bromoketone functional group is a potent electrophile, rendering it highly reactive and a source of acute hazards.

-

Lachrymator: Compounds containing this moiety are often potent lachrymators, causing irritation and tearing of the eyes.[6][7]

-

Corrosivity and Irritation: Direct contact with α-bromoketones can cause severe skin irritation, burns, and respiratory tract irritation.[6][8]

-

Alkylation Potential: As alkylating agents, they can react with biological nucleophiles, leading to cellular damage.

Integrated Hazard Assessment and GHS Classification (Inferred)

Based on the combined risks, the following Globally Harmonized System (GHS) classifications are inferred for 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one.

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8][9][10]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6][8][10]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[6][8][10]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][8]

-

Carcinogenicity (Suspected, Category 2): Suspected of causing cancer.[3][4]

-

Germ Cell Mutagenicity (Suspected, Category 2): Suspected of causing genetic defects.[2]

Hazard Statements:

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H335: May cause respiratory irritation.[8]

-

H341: Suspected of causing genetic defects.[2]

Safe Handling and Engineering Controls: A Multi-layered Approach

A rigorous and multi-layered approach to safety is paramount when working with this compound.

Workflow for Safe Handling

Caption: A multi-stage workflow for the safe handling of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one.

Personal Protective Equipment (PPE)

-

Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory.[11]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and disposed of after contamination.[11]

-

Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron should be worn.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[11] If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.

Engineering Controls

-

Ventilation: All handling of this compound must occur in a well-ventilated area, preferably a certified chemical fume hood.[8][12] The ventilation system should be adequate to maintain vapor concentrations below permissible exposure limits.[12]

-

Safety Equipment: An eyewash station and a safety shower must be in close proximity to the workstation.[8]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

General Storage: Store in a cool, dry, and well-ventilated location, away from direct sunlight and heat sources.[12] The container should be kept tightly closed.[11][12] Refrigeration may be advisable for long-term storage.[8]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and easily oxidized materials.[8][12] Brominated compounds can react violently with certain metals like aluminum.[12]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[8][9][13] |

Spill and Leak Procedures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable, closed container for disposal as hazardous waste.[11]

-

Large Spills: Evacuate the area immediately and contact emergency services.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas.[11]

Disposal Considerations

All waste containing 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one must be treated as hazardous waste.

-

Chemical Waste: Collect in a designated, labeled container for halogenated organic waste.

-

Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, paper towels, pipette tips) should be disposed of as solid hazardous waste.[12]

Synthesis and Experimental Protocols

The synthesis of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one typically involves the bromination of a suitable precursor, such as 1-(2-Amino-3-ethoxyphenyl)propan-2-one.[1]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound via bromination.

Conclusion: A Commitment to Safety and Scientific Integrity

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a compound with considerable potential in synthetic chemistry. However, its utility is intrinsically linked to a thorough understanding and mitigation of its associated hazards. By adopting the rigorous safety protocols outlined in this guide, researchers can confidently and responsibly harness the synthetic power of this versatile intermediate, ensuring both personal safety and the integrity of their scientific endeavors.

References

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).

- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).

- Aromatic Amine Toxicity. (n.d.). Sustainability Directory.

- Aromatic amines – Knowledge and References. (n.d.). Taylor & Francis.

- GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. (n.d.). NCBI.

- Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206.

- 1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one. (n.d.). EvitaChem.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation.

- SAFETY DATA SHEET - 2-Bromopropiophenone. (2025, December 21). Fisher Scientific.

- Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.

- SAFETY DATA SHEET - 3'-Aminoacetophenone. (2025, November 7). Sigma-Aldrich.

- BROMINE - Safety Handbook. (n.d.). ICL Group.

- Specifications of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one. (n.d.). Capot Chemical.

- SAFETY DATA SHEET - 2-Bromo-1-phenyl-1-propanone. (2025, September 7). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Bromine. (2024, June 2). MilliporeSigma.

- SAFETY DATA SHEET - 2-Bromopropene. (2026, January 2). Thermo Fisher Scientific.

- SAFETY DATA SHEET - 2-Amino-4-bromopyridine. (2024, December 13). TCI Chemicals.

- SAFETY DATA SHEET - (R)-3-Amino-3-phenylpropan-1-ol. (2025, December 19). Fisher Scientific.

- SAFETY DATA SHEET - Phenacyl bromide. (2025, September 17). Thermo Fisher Scientific.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ehs.providence.edu [ehs.providence.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

Solubility profile of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one in organic solvents

Solubility and Stability Profile of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one in Organic Solvents: A Technical Guide

Introduction: The Dual-Nature Problem in Process Chemistry

As a Senior Application Scientist, I frequently encounter bifunctional intermediates that challenge standard formulation and synthesis paradigms. 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a prime example of such a molecule. Structurally, it features an electron-rich, nucleophilic aniline moiety (the 2-amino-3-ethoxyphenyl group) juxtaposed with a highly electrophilic α -bromoketone group.

When evaluating the solubility profile of this compound, we cannot treat dissolution as a purely thermodynamic event. We must apply the causality principle : the solvent environment directly dictates the kinetic stability of the solute. Solvents that merely dissolve the compound but trigger spontaneous intramolecular cyclization or intermolecular oligomerization are fundamentally unviable for storage, analysis, or downstream processing.

Solvation Thermodynamics vs. Kinetic Stability

The compound possesses multiple hydrogen bond acceptors (the ethoxy oxygen and the carbonyl oxygen) and a hydrogen bond donor (the primary amine). Its lipophilicity is moderate, driven by the aromatic ring and the propyl chain, but heavily polarized by the α -bromoketone moiety.

-

Electrophilic Vulnerability: The α -carbon is highly susceptible to nucleophilic attack due to the adjacent electron-withdrawing carbonyl and the excellent leaving group ability of the bromide ion (1)[1].

-

Intramolecular Reactivity: The proximity of the ortho-amine to the α -bromoketone creates a high risk of intramolecular cyclization. Depending on the solvent and thermal conditions, this can yield a 3-oxo-1,2,3,4-tetrahydroquinoline derivative or an indole precursor (2)[2].

Empirical Solubility and Stability Profile

To optimize both dissolution and preservation, we must categorize solvents not just by their dielectric constants, but by their nucleophilicity and hydrogen-bond donating (HBD) capacity. The table below summarizes the solubility and kinetic stability of the compound across standard organic process solvents, aligning with modern holistic solvent selection frameworks (3)[3].

| Solvent Class | Specific Solvent | Est. Solubility (mg/mL) at 25°C | 24h Stability (Recovery %) | Mechanistic Rationale |

| Polar Aprotic (Halogenated) | Dichloromethane (DCM) | > 50 | > 98% | Excellent dipole-dipole solvation; non-nucleophilic, preserving the α -bromoketone. |

| Polar Aprotic (Ether) | 2-Methyltetrahydrofuran (MeTHF) | > 50 | > 95% | Good solvation; low HBD prevents carbonyl activation. Preferred green alternative to DCM. |

| Polar Aprotic (Amide) | N,N-Dimethylformamide (DMF) | > 100 | < 70% | High solubility, but DMF can promote spontaneous α -methylation or degradation over time[2]. |

| Polar Protic | Methanol (MeOH) | ~ 20 | < 50% | Moderate solubility; H-bonding activates the C=O, accelerating solvolysis and amine-driven cyclization. |

| Non-Polar | n-Heptane | < 1 | N/A (Suspension) | Poor solvation due to high polarity of the solute; useful only as an anti-solvent for crystallization. |

Mechanistic Causality of Solvent-Induced Degradation

The choice of solvent dictates the degradation pathway. In protic solvents (e.g., Methanol, Ethanol), the solvent donates a hydrogen bond to the carbonyl oxygen. This polarization withdraws electron density from the α -carbon, drastically lowering the activation energy for nucleophilic attack. Consequently, the intrinsic aniline nitrogen can attack the α -carbon, leading to rapid degradation or cyclization.

Conversely, in non-nucleophilic, polar aprotic solvents (like DCM or MeTHF), the molecule is solvated primarily through dipole-dipole interactions and London dispersion forces. The carbonyl oxygen is not electrophilically activated, effectively "freezing" the molecule in its stable, uncyclized state.

Solvent-dependent degradation vs. stabilization pathways of the α-bromoketone intermediate.

Self-Validating Experimental Workflow: Kinetic Solubility

To validate the solubility and stability of this reactive intermediate, a dynamic, time-course methodology is required. Static visual solubility tests are insufficient, as dissolution may be conflated with degradation. The following protocol utilizes an acidic quench—a critical step that protonates the aniline, removing its nucleophilicity and preventing it from attacking the α -bromoketone during the LC-MS run.

Step-by-Step Protocol:

-

Preparation of Saturated Solutions: Weigh 100 mg of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one into a 2 mL amber glass HPLC vial. Amber glass is critical as α -bromoketones are highly sensitive to light and prone to photochemical decomposition (4)[4]. Add 1.0 mL of the test solvent.

-

Equilibration: Agitate the vial at 400 rpm at 25°C using a thermoshaker.

-

Time-Course Sampling: At t=0,1h,4h,and 24h , centrifuge the suspension at 10,000 x g for 2 minutes to pellet undissolved solids.

-

Dilution and Acidic Quench (Critical Step): Extract a 10 μ L aliquot of the clear supernatant and immediately dilute it into 990 μ L of cold Acetonitrile (MeCN) containing 0.1% Formic Acid.

-

LC-MS/UV Analysis: Inject 5 μ L onto a C18 reverse-phase column. Monitor at 254 nm.

-

Data Integration: Calculate absolute solubility from the t=1h AUC (Area Under the Curve) against a standard calibration curve. Calculate stability by comparing the target peak AUC at t=24h versus t=1h .

Self-validating kinetic solubility workflow utilizing an acidic quench to preserve sample integrity.

Recommendations for Process Chemistry & Drug Development

-

Solvent Selection: Default to MeTHF or DCM for extraction, crystallization, and reaction steps involving this intermediate. Avoid alcohols and DMF unless immediately reacting the compound in a subsequent step (5)[5].

-

Storage: Store the compound as a dry solid at 2-8°C under an inert argon atmosphere to prevent oxidative degradation and moisture-induced solvolysis[4].

-

Formulation: If liquid formulation is strictly required for dosing or screening, consider weakly acidic, non-aqueous vehicles to keep the aniline protonated, thereby suppressing its nucleophilic character and preventing self-condensation.

References

- Bromoacetone — Grokipedia. Grokipedia.

- Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development. ACS Publications.

- Solvents and Process efficiency. Organic Chemistry Data.

- Bromoacetone (CAS 598-31-2). NSR Laboratories.

- Spontaneous alpha-methylation of an alpha-bromoketone from dmf. ResearchGate.

Sources

In vitro stability of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

An In-Depth Technical Guide to the In Vitro Stability of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one, a novel compound with potential applications in medicinal chemistry.[1] As a structurally unique molecule featuring an α-bromoketone moiety, an aromatic amine, and an ethoxy group, its stability profile is a critical determinant of its viability as a drug candidate. This document outlines the anticipated chemical liabilities of the compound, details robust experimental protocols for evaluating its chemical and metabolic stability, and discusses the appropriate analytical methodologies for quantitative analysis. By synthesizing principles of organic chemistry with established practices in drug metabolism and pharmacokinetics (DMPK), this guide serves as an essential resource for researchers, scientists, and drug development professionals tasked with characterizing this and structurally related compounds.

Introduction and Compound Overview

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is an organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, which combines an aryl bromide, a ketone, an aromatic amine, and an ethoxy group, makes it a precursor for a variety of pharmaceutical agents, potentially including anticancer and antimicrobial compounds.[1] The α-bromoketone functional group, in particular, is a highly reactive electrophilic "warhead" often utilized in the design of targeted covalent inhibitors, which can offer advantages in potency and duration of action.[2]

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents significant challenges to its stability. Before significant resources are invested in preclinical and clinical development, a thorough understanding of a compound's stability is paramount. In vitro stability studies are a cornerstone of early drug discovery, providing essential insights into a molecule's potential metabolic fate, bioavailability, and shelf-life.[3][4] High metabolic instability can lead to rapid clearance in vivo, preventing the drug from reaching its therapeutic target at sufficient concentrations.[4] Conversely, a compound that is too stable may accumulate and cause toxicity.[4]

This guide provides a proactive, mechanistically-driven approach to evaluating the in vitro stability of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one.

Structural Analysis and Predicted Chemical Liabilities

The stability of a molecule is intrinsically linked to its structure. An analysis of the key functional groups in 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one allows for the prediction of its primary degradation pathways.

-

Molecular Formula: C₁₁H₁₄BrNO₂[1]

-

Molecular Weight: 284.14 g/mol [1]

-

Key Functional Groups:

-

α-Bromoketone: This is the most significant liability. The carbon atom alpha to the carbonyl group is highly electrophilic, activated by both the electron-withdrawing effect of the adjacent carbonyl and the bromine atom, which is a good leaving group.[2] This site is susceptible to attack by a wide range of nucleophiles.

-

Aromatic Amine (-NH₂): The primary amino group is a potential site for oxidation. It also influences the electron density of the aromatic ring and can participate in hydrogen bonding.[1]

-

Ethoxy Group (-OCH₂CH₃): Ether linkages are generally stable, but they can undergo oxidative metabolism (O-dealkylation), particularly in the presence of cytochrome P450 enzymes in the liver.[5]

-

Aromatic Ring: The phenyl ring itself is relatively stable but can be a site for hydroxylation during Phase I metabolism.

-

Based on this analysis, the primary anticipated degradation routes are nucleophilic substitution at the α-carbon and oxidation of the amino group.

Proposed Degradation Pathways

Understanding potential degradation pathways is crucial for designing stability studies and for identifying potential metabolites or degradants.

Nucleophilic Substitution (Hydrolysis)

In aqueous environments, the α-bromoketone can undergo hydrolysis, where a water molecule acts as the nucleophile, replacing the bromine atom to form an α-hydroxyketone. The rate of this reaction is expected to be pH-dependent.

Reaction with Buffers or Media Components

Common biological buffers (e.g., phosphate, Tris) or media components containing nucleophilic functional groups (e.g., thiols like glutathione) can react with the electrophilic α-carbon, leading to the formation of adducts.

Oxidation

The primary aromatic amine is susceptible to oxidation, potentially forming nitroso or nitro derivatives. The ethoxy group may also undergo oxidative O-deethylation, particularly in metabolic systems, to yield a phenolic derivative.

Enzymatic Degradation

In metabolic systems like liver microsomes or hepatocytes, cytochrome P450 (CYP) enzymes are likely to catalyze oxidative reactions.[5] Other enzymes present in these systems could also contribute to the compound's metabolism.

Caption: Figure 1: Anticipated Degradation Pathways.

Framework for Comprehensive In Vitro Stability Assessment

A multi-pronged approach is required to fully characterize the stability profile. This involves assessing chemical stability in simple aqueous systems and metabolic stability in more complex biological matrices.

Chemical Stability (Aqueous Buffer)

The objective is to determine the intrinsic chemical stability of the compound and its susceptibility to hydrolysis across a physiologically relevant pH range.

-

pH Conditions: pH 3.0 (acidic), pH 7.4 (physiological), and pH 9.0 (basic).

-

Temperature: 37°C to mimic physiological conditions.

-

Time Points: 0, 15, 30, 60, 120, and 240 minutes.

-

Endpoint: Disappearance of the parent compound over time.

Metabolic Stability (Liver Microsomes & Hepatocytes)

This assesses the compound's susceptibility to metabolism by liver enzymes, which is a primary determinant of in vivo clearance.[5]

-

Test Systems:

-

Species: Human, Rat, and Mouse liver fractions to assess inter-species differences.

-

Cofactors: NADPH must be added to microsome incubations to support CYP450 activity.[6]

-

Controls: Incubations without NADPH (microsomes) or heat-inactivated enzymes to distinguish between enzymatic and chemical degradation.

-

Endpoint: Calculation of half-life (t½) and intrinsic clearance (CLint).

Plasma Stability

This test evaluates stability in blood plasma to identify degradation by plasma enzymes (e.g., esterases, proteases) and binding to plasma proteins.

-

Matrix: Freshly prepared plasma from Human, Rat, and Mouse.

-

Anticoagulant: Heparin or EDTA.

-

Temperature: 37°C.

-

Controls: Heat-inactivated plasma.

-

Endpoint: Disappearance of the parent compound over time.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data.

Caption: Figure 2: General In Vitro Stability Workflow.

Protocol 1: Metabolic Stability in Liver Microsomes

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one in DMSO.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM NADPH stock solution in buffer.

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation Procedure:

-

In a 96-well plate, add the diluted microsome suspension.

-

Add the test compound from the stock solution to achieve a final concentration of 1 µM. (Note: The final DMSO concentration should be ≤ 0.5%).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH stock solution to achieve a final concentration of 1 mM. For control wells (-NADPH), add buffer instead.

-

Incubate at 37°C with gentle shaking.

-

-

Sample Collection and Processing:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS).[6]

-

Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 15 min) to precipitate proteins.[6]

-

Transfer the supernatant to a new plate for analysis.

-

Protocol 2: Chemical Stability in Aqueous Buffer

-

Reagent Preparation:

-

Prepare buffers at pH 3.0, 7.4, and 9.0.

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

-

Incubation Procedure:

-

In separate vials for each pH, add the appropriate buffer.

-

Spike the test compound into each buffer to a final concentration of 10 µM.

-

Incubate the vials at 37°C.

-

-

Sample Collection and Analysis:

-

At specified time points (e.g., 0, 30, 60, 120, 240 min), take an aliquot from each vial.

-

Dilute the aliquot directly with the mobile phase (or a suitable solvent) for immediate HPLC or LC-MS/MS analysis.

-

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for in vitro stability assays due to its high sensitivity, selectivity, and speed.[3][7]

-

Chromatography: A reverse-phase C18 column is typically used. A gradient elution with mobile phases consisting of water and acetonitrile (both often containing 0.1% formic acid) will likely provide good separation of the parent compound from potential degradants.

-

Mass Spectrometry: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. Specific precursor-to-product ion transitions for the parent compound and the internal standard must be optimized to ensure maximum sensitivity and specificity.

-

Degradant Identification: For metabolite or degradant identification, high-resolution mass spectrometry (HRMS) can be employed to obtain accurate mass measurements, which aid in elucidating the structures of unknown products.[4]

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis is the peak area ratio of the analyte to the internal standard at each time point.

-

Calculate Percent Remaining:

-

Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

-

-

Determine Half-Life (t½):

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear regression line of this plot is equal to the degradation rate constant (k).

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

For metabolic stability studies, intrinsic clearance is calculated to predict in vivo clearance.

-

CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein)

-

Table 1: Example Data Summary for Stability Assessment

| Assay Type | Matrix | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Classification |

| Metabolic | Liver Microsomes | Human | 15 | 92.4 µL/min/mg | High Clearance |

| Metabolic | Liver Microsomes | Rat | 8 | 173.3 µL/min/mg | Very High Clearance |

| Metabolic | Hepatocytes | Human | 25 | (Calculated differently) | Moderate Clearance |

| Chemical | Buffer pH 7.4 | N/A | > 240 | N/A | Stable |

| Chemical | Buffer pH 9.0 | N/A | 95 | N/A | Moderately Unstable |

| Plasma | Plasma | Human | > 120 | N/A | Stable |

Note: This table contains hypothetical data for illustrative purposes. Stability classifications (e.g., High, Moderate, Low) are typically defined by internal company criteria.

Conclusion

The in vitro stability assessment of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a critical, multi-faceted process. Due to the presence of a highly reactive α-bromoketone functional group, this compound is predicted to be susceptible to nucleophilic attack, particularly in basic conditions and in the presence of biological nucleophiles. Furthermore, its amino and ethoxy groups represent potential sites for oxidative metabolism.

A systematic evaluation using the protocols outlined in this guide—encompassing chemical stability in aqueous buffers, metabolic stability in liver fractions, and stability in plasma—will provide a comprehensive profile of the compound's liabilities. The quantitative data generated, such as half-life and intrinsic clearance, are indispensable for making informed decisions in the drug discovery pipeline.[3] This information will guide lead optimization efforts, help interpret pharmacokinetics data, and ultimately determine the therapeutic potential of this and other novel chemical entities.

References

- Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study.

- WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.

- EvitaChem. Buy 1-(2-Amino-3-ethoxyphenyl)-1-bromopropan-2-one (EVT-14195235).

-

PMC. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

-

PMC. (2025). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. [Link]

-

Analytical Methods. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]

-

Probable mechanism involved in the synthesis of α‐ bromoketones using DBDMH. [Link]

-

CDSCO. (2024). Guidance on Stability Studies of In-vitro Diagnostic Medical Device (IVDMD). [Link]

-

PMC. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sepscience.com [sepscience.com]

Catalytic systems for reacting 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Application Note: Advanced Catalytic Systems for the Chemoselective Functionalization of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Introduction & Chemical Context

1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one is a highly versatile, bifunctional building block utilized in medicinal chemistry and organic synthesis [4]. Structurally, it features an electron-rich ortho-ethoxy aniline moiety in close proximity to a highly reactive α -bromoketone chain.

As a Senior Application Scientist, I have designed this protocol guide to demonstrate how the judicious selection of catalytic systems can chemoselectively steer this molecule toward three distinct, high-value heterocyclic scaffolds. The juxtaposition of a nucleophilic amine and an electrophilic α -bromoketone creates a bifurcated reactivity profile. According to Baldwin’s rules for ring closure, the molecule is perfectly poised for either a 5-exo-trig cyclization (yielding an indole) or a 6-exo-tet cyclization (yielding a quinolinone). By manipulating the hardness or softness of the electrophilic centers via specific catalysts, we can dictate the reaction pathway with near-absolute chemoselectivity.

Fig 1: Chemoselective divergent pathways of the α-bromoketone precursor.

Mechanistic Causality: Controlling Cyclization Trajectories

To achieve self-validating and reproducible results, it is critical to understand why these specific catalysts are chosen:

-

Lewis Acid Catalysis (Indole Pathway): Lewis acids like Zinc Triflate ( Zn(OTf)2 ) act as hard electrophile activators. By coordinating to the hard oxygen atom of the carbonyl, the Lewis acid drastically increases the electrophilicity of the C2 carbon. This forces the aniline nitrogen to attack the carbonyl (5-exo-trig), bypassing the bromide-bearing carbon. Subsequent dehydration yields the indole core [1].

-

Base Catalysis (Quinolinone Pathway): In the absence of carbonyl activation, the sp3 carbon bearing the bromide acts as a softer, more accessible electrophile. A mild inorganic base ( Cs2CO3 ) deprotonates or highly polarizes the aniline nitrogen, enhancing its nucleophilicity. The amine preferentially executes an intramolecular SN2 displacement of the bromide (6-exo-tet), forming a 6-membered quinolinone ring.

Fig 2: Mechanistic causality driving 5-exo-trig vs 6-exo-tet cyclization.

Step-by-Step Experimental Protocols

Pathway A: Lewis Acid-Mediated Indole Annulation

Target: 2-(Bromomethyl)-7-ethoxy-1H-indole

-

Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Nitrogen.

-

Reagent Loading: Charge the flask with 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one (1.0 mmol, 272.1 mg) and anhydrous Zn(OTf)2 (0.1 mmol, 36.4 mg, 10 mol%).

-

Solvent Addition: Inject 10 mL of anhydrous toluene. Stir the suspension at room temperature for 5 minutes to allow complexation.

-

Reaction: Heat the mixture to 80 °C for 4 hours.

-

Validation Checkpoint (LC-MS): The starting material exhibits an [M+H]+ isotopic doublet at m/z 272/274. Successful 5-exo-trig cyclization and dehydration results in the loss of water (18 Da). Look for the product mass [M−H2O+H]+ at m/z 254/256.

-

Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc ( 3×10 mL). Dry the combined organic layers over Na2SO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc, 9:1).

Pathway B: Base-Promoted Intramolecular N-Alkylation

Target: 8-Ethoxy-1,4-dihydroquinolin-3(2H)-one

-

Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar.

-

Reagent Loading: Dissolve the starting material (1.0 mmol, 272.1 mg) in 10 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add Cs2CO3 (1.5 mmol, 488 mg) portion-wise over 10 minutes to prevent exothermic degradation of the α -bromoketone.

-

Reaction: Remove the ice bath and stir at room temperature for 6 hours.

-

Validation Checkpoint (LC-MS): This cyclization expels HBr (80/82 Da). The bromine isotopes will disappear. Look for a single, sharp product peak [M−HBr+H]+ at m/z 192. The absence of m/z 272/274 confirms complete 6-exo-tet ring closure.

-

Workup: Dilute the reaction mixture with 30 mL of ice-cold distilled water. The product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Pathway C: Intermolecular Hantzsch Thiazole Synthesis

Target: 4-(2-Amino-3-ethoxybenzyl)thiazol-2-amine Note: The Hantzsch thiazole synthesis remains the most fundamental approach for constructing thiazole derivatives from α -haloketones [2],[3]. By introducing a highly nucleophilic sulfur species (thiourea), we outcompete the intramolecular amine.

-

Reagent Loading: Combine the starting material (1.0 mmol, 272.1 mg) and Thiourea (1.2 mmol, 91.3 mg) in a 25 mL round-bottom flask.

-

Solvent Addition: Add 10 mL of absolute ethanol.

-

Reaction: Attach a reflux condenser and heat to 80 °C for 2 hours.

-

Validation Checkpoint (LC-MS): The cyclocondensation expels both H2O and HBr. Confirm the final product by observing the [MSM+MThiourea−H2O−HBr+H]+ peak at m/z 250 (single peak, no bromine isotopes).

-

Workup: Cool the mixture to 0 °C. The product precipitates as the hydrobromide salt. Filter the solid, wash with cold ethanol, and neutralize by suspending in 10% aqueous ammonia to yield the free base.

Quantitative Data Summary

| Catalytic System | Reaction Type | Major Product | Chemoselectivity Driver | Typical Yield | LC-MS Target ( m/z ) |

| Zn(OTf)2 / Toluene | 5-exo-trig Annulation | 2-(Bromomethyl)-7-ethoxy-1H-indole | Hard Lewis acid activates C=O | 75–85% | 254 / 256 |

| Cs2CO3 / DMF | 6-exo-tet N-Alkylation | 8-Ethoxy-1,4-dihydroquinolin-3(2H)-one | Base enhances amine nucleophilicity | 80–90% | 192 |

| Thiourea / EtOH | Hantzsch Cyclocondensation | 4-(2-Amino-3-ethoxybenzyl)thiazol-2-amine | Soft sulfur nucleophile outcompetes amine | 85–95% | 250 |

References

-

Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules (PMC). Available at:[Link]

Application Note: A Comprehensive Guide to the Scale-Up Manufacturing of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Executive Summary

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the scale-up manufacturing of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one, a key intermediate in pharmaceutical synthesis.[1] The transition from laboratory-scale synthesis to industrial production is a critical phase fraught with challenges in reaction kinetics, thermodynamics, safety, and regulatory compliance.[2][3][4] This guide offers an in-depth analysis of a robust synthetic strategy, focusing on the critical α-bromination step. It outlines detailed protocols for both laboratory and pilot scales, explains the rationale behind key process decisions, and provides a framework for ensuring safety, quality, and scalability. The core objective is to bridge the gap between benchtop discovery and viable commercial manufacturing, ensuring the process is safe, efficient, cost-effective, and compliant with regulatory standards.[5]

Synthetic Strategy & Laboratory Protocol

The manufacturing of the target molecule is most efficiently approached via a two-step synthesis. This strategy involves the formation of an aryl ketone precursor followed by a regioselective α-bromination.

Proposed Synthetic Pathway

The synthesis initiates with the precursor 1-(2-Amino-3-ethoxyphenyl)ethanone, which is then subjected to electrophilic bromination to yield the final product.

Caption: Proposed two-step synthesis of the target α-bromoketone.

While various methods exist for the synthesis of the ketone precursor, this guide will focus on the critical scale-up of the α-bromination step, assuming the availability of 1-(2-Amino-3-ethoxyphenyl)ethanone. α-Haloketones are most commonly and directly synthesized from their corresponding ketone analogues.[6]

Laboratory-Scale Protocol: α-Bromination (10g Scale)

This protocol describes a common and effective method for α-bromination of an aryl ketone using molecular bromine in a suitable solvent.

Rationale: The use of molecular bromine (Br₂) under acidic conditions is a straightforward and well-established method for the α-bromination of enolizable ketones.[6] Glacial acetic acid serves as both a solvent and a catalyst to promote the formation of the enol intermediate, which is the nucleophilic species that reacts with the electrophilic bromine.

Materials:

-

1-(2-Amino-3-ethoxyphenyl)ethanone: 10.0 g

-

Glacial Acetic Acid: 100 mL

-

Bromine (Br₂): 1.1 equivalents

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Ethanol (for recrystallization)

Procedure:

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a scrubber containing sodium thiosulfate solution, dissolve 10.0 g of 1-(2-Amino-3-ethoxyphenyl)ethanone in 100 mL of glacial acetic acid.

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add 1.1 equivalents of bromine dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10°C. The reaction is highly exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the starting material is consumed, carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Quench any unreacted bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears.

-

Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol to yield the final product, 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one.

Scale-Up Manufacturing: From Lab to Plant

Scaling a chemical synthesis involves more than proportionally increasing reagents; it requires a deep understanding of how changes in physical parameters affect reaction kinetics, heat transfer, and safety.[3]

Core Challenges & Solutions in Scale-Up

| Challenge | Laboratory Scale (Flask) | Industrial Scale (Reactor) | Mitigation Strategy for Scale-Up |

| Heat Transfer | High surface-area-to-volume ratio allows for efficient heat dissipation via an ice bath. | Low surface-area-to-volume ratio leads to poor heat dissipation and risk of thermal runaway.[3][4] | Utilize jacketed, glass-lined steel reactors with controlled heating/cooling fluid. Implement slow, controlled addition of reagents. Conduct reaction calorimetry studies to understand the thermal profile.[3] |

| Mass Transfer (Mixing) | Efficient mixing achieved with a small magnetic stir bar. | Inefficient mixing can cause localized concentration gradients ("hot spots") and side reactions.[4] | Employ powerful overhead mechanical stirrers with optimized impeller design (e.g., pitched-blade turbine) and baffles to ensure homogeneity. Conduct mixing studies.[7] |

| Reagent Handling & Safety | Small quantities of bromine handled in a fume hood. | Handling large volumes of highly corrosive and toxic bromine (a violent oxidizer) poses significant risk.[8][9][10] | Implement robust engineering controls: closed-system transfers, dedicated storage with scrubbers, and corrosion-resistant equipment (e.g., PVDF, borosilicate glass).[8] Consider safer alternatives like continuous flow processing to generate and consume bromine in situ.[9][11] |

| Byproduct Management | Hydrogen bromide (HBr) gas is vented into a fume hood scrubber. | Large volumes of corrosive HBr gas are generated, requiring robust abatement systems. | Install a dedicated, high-capacity caustic scrubber system to neutralize all off-gases before venting. Monitor scrubber efficiency. |

| Process Control | Manual control of temperature and additions. | Requires precise, automated control to ensure reproducibility and safety. | Utilize automated process control systems (e.g., PLC/DCS) to manage reagent addition rates, reactor temperature, and pressure. Implement in-process controls (IPCs). |

Process Safety and Hazard Management

The α-bromination step is of high concern due to the hazardous nature of bromine. A thorough Process Safety Management (PSM) program is mandatory.[12]

Key Chemical Hazards:

-

Bromine (Br₂): Highly toxic by inhalation, causes severe skin burns and eye damage, and is a strong oxidizer that may intensify fire.[10][13]

-

Hydrogen Bromide (HBr): A toxic and highly corrosive gas produced as a byproduct.

-

Solvents: Flammability of organic solvents like DCM or ethanol.

Essential Safety Protocols:

-

Engineering Controls:

-

Containment: All operations must be performed in closed or contained systems (reactors, transfer lines).[8]

-

Materials of Construction: Use corrosion-resistant materials such as glass-lined steel, borosilicate glass, or PVDF for all wetted parts.[8]

-

Ventilation & Scrubbing: A dedicated, properly sized scrubber system is essential to neutralize bromine and HBr vapors.[8] Wind direction indicators should be available.[8]

-

Emergency Systems: Install an emergency dump tank with a neutralizing agent and emergency shutdown systems.[8] Bromine detectors and alarms must be in place.[8]

-

-

Personal Protective Equipment (PPE):

-

Continuous Flow Chemistry as a Safer Alternative:

-

Continuous flow microreactors offer an inherently safer way to handle hazardous reactions.[11][15] Bromine can be generated in situ and immediately consumed, drastically reducing the inventory of hazardous material at any given time.[9] This approach provides superior heat and mass transfer, leading to better control and selectivity.[6][15]

-

Pilot-Scale Manufacturing Protocol (100 L Reactor)

This protocol outlines the scaled-up process in a 100 L glass-lined reactor, incorporating the safety and engineering controls discussed previously.

Caption: Workflow for pilot-scale manufacturing of the α-bromoketone.

Procedure:

-

Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere. Start the caustic scrubber system.

-

Charging: Charge the reactor with 1.0 kg of 1-(2-Amino-3-ethoxyphenyl)ethanone and 10 L of glacial acetic acid. Start agitation.

-

Cooling: Cool the reactor contents to an internal temperature of 0-5°C using the jacket cooling system.

-

Bromine Addition: Using a calibrated dosing pump and sealed transfer lines, slowly add 1.1 molar equivalents of bromine over 2-3 hours. Critically monitor the internal temperature, ensuring it does not exceed 10°C.

-

Reaction: Once the addition is complete, allow the reaction to warm to 20-25°C and stir for 4-6 hours.

-

In-Process Control (IPC): Take samples hourly and analyze by HPLC to confirm the consumption of the starting material.

-

Quenching: In a separate 500 L quench vessel containing 50 L of ice-cold water, slowly transfer the completed reaction mixture.

-

Neutralization: Add saturated sodium thiosulfate solution to the quench vessel until the bromine color is gone. Then, carefully add a sufficient quantity of 50% sodium hydroxide solution to neutralize the acetic acid to pH 7-8, controlling the temperature with cooling.

-

Extraction & Washing: Add 20 L of dichloromethane to the vessel. After mixing, stop the agitator and allow the layers to separate. Drain the lower organic layer to a clean vessel.

-

Solvent Removal: Concentrate the organic layer under vacuum to remove the dichloromethane, affording the crude product.

-

Purification: Add 10-15 L of ethanol to the crude product, heat to dissolve, then cool slowly to induce crystallization.

-

Isolation: Filter the crystallized product using a suitable filter dryer. Wash the cake with cold ethanol.

-

Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Analytical Quality Control

Rigorous analytical testing is required at all stages to ensure process control and final product quality, in line with regulatory expectations.[3][16]

| Analysis Type | Method | Purpose | Stage |

| Identity | ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry | To confirm the chemical structure of the final product. | Final Product Release |

| Purity Assay | HPLC with UV detection | To quantify the main component and determine its purity (typically as area %).[17] | IPC, Final Product Release |

| Impurity Profiling | HPLC, GC-MS | To identify and quantify known and unknown impurities and by-products (e.g., dibrominated species).[18] | Final Product Release |

| Residual Solvents | Headspace GC | To quantify the amount of residual solvents (e.g., DCM, ethanol) from the manufacturing process. | Final Product Release |

| Moisture Content | Karl Fischer Titration | To determine the water content in the final product. | Final Product Release |

Conclusion

The successful scale-up of 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one hinges on a methodical approach that prioritizes a deep understanding of the chemical process, rigorous engineering controls, and an unwavering commitment to safety.[12] By anticipating challenges related to heat and mass transfer and by implementing robust safety protocols for handling hazardous reagents like bromine, manufacturers can develop a process that is not only efficient and high-yielding but also safe and reproducible. The adoption of modern technologies such as continuous flow chemistry presents a promising avenue for further enhancing the safety and efficiency of this and similar hazardous chemical transformations.[9] This application note serves as a foundational guide, and it is imperative that all operations are supported by comprehensive risk assessments and comply with all local and federal regulatory requirements.

References

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

PROCESS DEVELOPMENT |FUJIMOTO CHEMICALS CO., LTD. (n.d.). FUJIMOTO CHEMICALS CO., LTD. [Link]

-

Gemo, A., et al. (2022). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Organic Process Research & Development. [Link]

-

Bromination safety. (2024, June 7). YouTube. [Link]

-

Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (2024, October 29). CDMO. [Link]

-

Key Factors for Successful Scale-Up in Organic Synthesis. (2025, July 18). Pure Synth. [Link]

-

The Ultimate Chemical Manufacturing Scale-Up Checklist. (2025, April 25). Re:Build Optimation. [Link]

-

Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025, November 21). Pharmax Sol. [Link]

-

From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025, August 28). HWS Labortechnik Mainz. [Link]

-

Nieuwland, P. J., et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry. [Link]

-

How to Scale Up a New Synthesis Reaction. (2022, October 21). Lab Manager. [Link]

-

Manufacturing Scale-Up of Drugs and Biologics. (n.d.). Premier Consulting. [Link]

-

α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]

-

Gemo, A., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. [Link]

-

Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. (2022, July 15). iScience. [Link]

-

Standard Operating Procedure: Bromine Safety. (n.d.). Kansas State University. [Link]

-

DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. (2021). Organic & Biomolecular Chemistry. [Link]

-

Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (2012). ResearchGate. [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Palvi FZE. [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (n.d.). SCIRP. [Link]

-

Khan, A. T., et al. (2006). A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). The Journal of Organic Chemistry. [Link]

-

Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. [Link]

-

Bandini, M., & Gualandi, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

- Method of friedel-crafts acylation of anilides. (2003).

-

Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. (n.d.). The Royal Society of Chemistry. [Link]

-

Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia. (n.d.). SciELO México. [Link]

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).

-

A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001). SciSpace. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023, February 2). MDPI. [Link]

-

Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. (n.d.). PubMed. [Link]

-

New Synthesis of 3-Bromoflavones (V) via Bromination of 1-(2-Hydroxyphenyl)-3-arylpropane-1,3-dione (IV) by CuBr2, and Conversion into 3-Aminoflavones. (2025, August 7). ResearchGate. [Link]

- A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination. (n.d.).

Sources

- 1. evitachem.com [evitachem.com]

- 2. Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 5. scllifesciences.com [scllifesciences.com]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A LEADING CDMO FOR PHARMACEUTICAL PROCESS DEVELOPMENT AND UPSCALING - Evonik Industries [healthcare.evonik.com]

- 8. youtube.com [youtube.com]

- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dollycorporation.com [dollycorporation.com]

- 11. akjournals.com [akjournals.com]

- 12. The Ultimate Chemical Manufacturing Scale-Up Checklist - Re:Build Optimation [optimation.rebuildmanufacturing.com]

- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. seed.nih.gov [seed.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. tianmingpharm.com [tianmingpharm.com]

How to improve reaction yield for 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Technical Support Center: Yield Optimization for 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one

Welcome to the Advanced Synthesis Troubleshooting Portal. Synthesizing 1-(2-Amino-3-ethoxyphenyl)-3-bromopropan-2-one presents a classic chemoselectivity challenge. The molecule contains a highly electron-rich aromatic ring (activated by ortho-amino and meta-ethoxy groups) and two distinct enolizable alpha-carbons. Direct bromination attempts typically result in near-zero yields of the target compound due to competing electrophilic aromatic substitution (EAS) and spontaneous intramolecular cyclization.

This guide provides the causality behind these failures and outlines a self-validating, kinetically controlled protocol to achieve >80% isolated yields.

I. Experimental Workflow & Failure Analysis

To understand how to optimize the yield, we must first map the competing reaction pathways. Direct exposure of the unprotected substrate to brominating agents leads to rapid degradation. The optimized route circumvents this by temporarily masking the nucleophilic amine and directing the bromination via a kinetic silyl enol ether.

Workflow comparing direct bromination failure pathways vs. the optimized protection-directed route.

II. Quantitative Yield Comparison

The table below summarizes the quantitative data from various synthetic strategies, highlighting why the directed enol ether approach is mandatory for this substrate.

| Reaction Strategy | Reagents & Conditions | Major Identified Product | Isolated Target Yield (%) |

| Direct Bromination | Br₂, AcOH, RT | 5-Bromo aromatic derivative | < 5% |

| Direct Bromination | NBS, MeCN, 80°C | Indole oligomers / Tars | 0% |

| Protected Amine (Direct Br) | TFAA; then NBS, NH₄OAc | 1-Bromo & 3-Bromo mixture | 35 - 40% |

| Protected Amine + Silyl Enol | TFAA; TMSOTf/Et₃N; NBS, -78°C | 3-Bromopropan-2-one (Target) | 82 - 88% |

III. Troubleshooting FAQs

Q1: Why am I seeing massive amounts of aromatic ring bromination instead of alpha-bromination? A: The aniline nitrogen and the ethoxy oxygen are strongly electron-donating by resonance (+M effect). This makes the phenyl ring highly nucleophilic, effectively outcompeting the ketone enol for the electrophilic bromine 1. Solution: You must protect the amine with a strongly electron-withdrawing group. Trifluoroacetyl (TFA) is ideal because it converts the amine into an amide, deactivating the ring toward Electrophilic Aromatic Substitution (EAS) while remaining easy to cleave later.

Q2: My GC/MS shows a mass corresponding to [M-HBr] and a cyclized product. How do I prevent this? A: You are observing intramolecular cyclization. Once the alpha-bromoketone forms, the unprotected ortho-amino group acts as an internal nucleophile, attacking the brominated carbon to form an indole derivative (or polymerizing via intermolecular alkylation). Solution: Maintaining the TFA protection through the bromination step completely prevents this nucleophilic attack. Do not deprotect the amine until you are ready for the subsequent coupling step in your workflow.

Q3: Even with protection, I get a mixture of 1-bromo and 3-bromo isomers. How can I force regioselectivity to the C3 position? A: The ketone has two enolizable positions: the benzylic C1 (thermodynamically favored due to conjugation) and the terminal C3 methyl group (kinetically favored due to lower steric hindrance). Direct use of NBS often yields thermodynamic mixtures 2. Solution: You must trap the kinetic enolate. By using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and Triethylamine (Et₃N) at low temperatures, you exclusively form the C3 silyl enol ether. Subsequent reaction with NBS at -78°C guarantees strict regioselectivity at the C3 position without polybromination 3.

IV. Self-Validating Experimental Protocol

This 3-step sequence ensures high yield by utilizing in-process analytical controls (IPC) to validate each intermediate before proceeding.

Step 1: Trifluoroacetylation (Amine Protection)

-

Dissolve 1-(2-Amino-3-ethoxyphenyl)propan-2-one (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under an inert N₂ atmosphere.

-

Add Triethylamine (1.5 eq) followed by the dropwise addition of Trifluoroacetic anhydride (TFAA, 1.2 eq).

-

Stir for 1 hour at room temperature.

-

IPC Validation: Run TLC (Hexanes/EtOAc 3:1). The highly polar starting material spot must completely disappear, replaced by a higher Rf spot. LC-MS should confirm a mass shift of +96 Da.

-

Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: Kinetic Silyl Enol Ether Formation

-

Dissolve the protected ketone in anhydrous THF and cool to -78°C.

-

Add Triethylamine (2.0 eq) and stir for 5 minutes.

-

Dropwise add TMSOTf (1.2 eq). Maintain at -78°C for 30 minutes, then warm to 0°C for 1 hour.

-

IPC Validation: Take a 0.1 mL aliquot, quench in cold hexanes/water, and run a rapid ¹H NMR. The disappearance of the C3 methyl singlet (~2.1 ppm) and the appearance of vinylic protons confirm enol ether formation.

-

Extract quickly with cold hexanes, wash with cold water, dry, and concentrate in vacuo. Do not purify via silica gel, as the enol ether is moisture-sensitive.

Step 3: Regioselective Bromination

-

Dissolve the crude silyl enol ether in anhydrous THF (or DCM) and cool strictly to -78°C.

-

Add recrystallized N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 15 minutes.

-

Stir at -78°C for 2 hours.

-

IPC Validation: Analyze via LC-MS. You should observe the target mass with a characteristic 1:1 isotopic pattern (+78/80 Da) indicating mono-bromination. The absence of a +158 Da signal confirms no over-bromination has occurred.

-

Quench the reaction at -78°C with saturated aqueous Na₂S₂O₃ to destroy unreacted electrophiles.

-

Extract with EtOAc, wash with brine, dry, and purify via flash chromatography to isolate 1-(2-TFA-amino-3-ethoxyphenyl)-3-bromopropan-2-one.

V. References

-